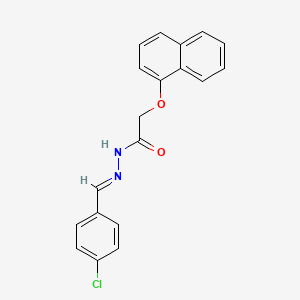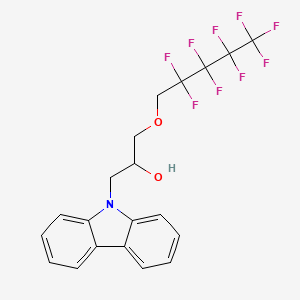
3-Benzyl-5-(p-chlorobenzylidene)rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(p-chlorobenzylidene)rhodanine is a compound belonging to the rhodanine family, which is known for its diverse biological activities. Rhodanines are a class of heterocyclic compounds containing a thiazolidine ring with a carbonyl group at the 4-position and a thiocarbonyl group at the 2-position. The presence of a benzylidene group at the 5-position and a p-chlorobenzylidene group at the 3-position enhances the compound’s biological activity, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(p-chlorobenzylidene)rhodanine typically involves the condensation of rhodanine with benzaldehyde derivatives. One common method is the Knoevenagel condensation reaction, where rhodanine reacts with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5-(p-chlorobenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzylidene moieties.
Aplicaciones Científicas De Investigación
3-Benzyl-5-(p-chlorobenzylidene)rhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-(p-chlorobenzylidene)rhodanine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its ability to form strong interactions with proteins and nucleic acids is key to its biological activity. The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzylidene-3-methylrhodanine
- 5-(p-Chlorobenzylidene)-3-methylrhodanine
- 5-Benzylidene-3-(5-heptadecyl-1,3,4-thiadiazol-2-yl)imino thiazolidin-4-one
Uniqueness
3-Benzyl-5-(p-chlorobenzylidene)rhodanine stands out due to the presence of both benzyl and p-chlorobenzylidene groups, which enhance its biological activity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various applications .
Propiedades
Número CAS |
23509-49-1 |
|---|---|
Fórmula molecular |
C17H12ClNOS2 |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
(5E)-3-benzyl-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
Clave InChI |
SXKLQIXSAPAAII-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isopropyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985040.png)


![4-benzyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11985056.png)
![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985062.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11985070.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11985094.png)
![N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11985101.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11985108.png)
